molecular formula C12H16O4 B7900963 Methyl 3-methoxy-4-propoxybenzoate CAS No. 3535-26-0

Methyl 3-methoxy-4-propoxybenzoate

Cat. No.: B7900963
CAS No.: 3535-26-0
M. Wt: 224.25 g/mol
InChI Key: VKSTWAUDYVQKPM-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-4-propoxybenzoate is a benzoic acid derivative with a methyl ester group at the carboxylic acid position, a methoxy (-OCH₃) substituent at the 3-position, and a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol. This compound is typically synthesized via nucleophilic substitution or esterification reactions involving substituted benzoic acids and methylating agents. It is structurally analogous to intermediates used in pharmaceuticals, agrochemicals, and specialty polymers, where substituent variations influence solubility, stability, and reactivity .

Properties

IUPAC Name

methyl 3-methoxy-4-propoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-7-16-10-6-5-9(12(13)15-3)8-11(10)14-2/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSTWAUDYVQKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298440
Record name Methyl 3-methoxy-4-propoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3535-26-0
Record name Methyl 3-methoxy-4-propoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3535-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methoxy-4-propoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-4-propoxybenzoate typically involves the esterification of 3-methoxy-4-propoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-4-propoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methoxy-4-propoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-4-propoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various biological pathways. The methoxy and propoxy groups can also influence the compound’s reactivity and binding affinity to different receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy-Substituted Benzoates

(a) Methyl 3-Iodo-4-Propoxybenzoate (C₁₁H₁₃IO₃)
  • Substituents : Iodo (-I) at 3-position, propoxy at 4-position.
  • Key Differences : The iodine atom increases molecular weight (312.13 g/mol) and polarizability compared to the methoxy group in the target compound. Iodo-substituted analogs often exhibit enhanced electrophilic reactivity, making them intermediates in cross-coupling reactions. However, they may show reduced thermal stability due to weaker C–I bonds .
(b) Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate (C₁₂H₁₅ClO₄)
  • Substituents : Chlorinated propoxy (-OCH₂CH₂CH₂Cl) at 4-position, methoxy at 3-position.
(c) Methyl 3-Methyl-4-Isopropoxybenzoate (C₁₂H₁₆O₃)
  • Substituents : Methyl (-CH₃) at 3-position, isopropoxy (-OCH(CH₃)₂) at 4-position.
  • Key Differences: The isopropoxy group’s branching reduces solubility in polar solvents compared to linear propoxy chains.

Halogen-Substituted Analogs

(a) Methyl 3-Bromo-4-Methylbenzoate (C₉H₉BrO₂)
  • Substituents : Bromo (-Br) at 3-position, methyl at 4-position.
  • Key Differences : Bromine’s moderate electronegativity enhances lipophilicity, making this compound more suitable for lipid-soluble formulations. It poses higher toxicity risks (skin/eye irritation) compared to alkoxy-substituted derivatives .
(b) 4-Bromo-3-Methylbenzoic Acid (C₈H₇BrO₂)
  • Substituents : Bromo at 4-position, methyl at 3-position.
  • Key Differences : The free carboxylic acid group increases acidity (pKa ~4.5) and hydrogen-bonding capacity, contrasting with the esterified target compound. This derivative is prone to decarboxylation under high temperatures .

Data Table: Physical and Chemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 3-methoxy-4-propoxybenzoate C₁₂H₁₆O₄ 224.25 3-OCH₃, 4-OCH₂CH₂CH₃ Moderate polarity, ester stability
Methyl 3-iodo-4-propoxybenzoate C₁₁H₁₃IO₃ 312.13 3-I, 4-OCH₂CH₂CH₃ High density, electrophilic reactivity
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate C₁₂H₁₅ClO₄ 270.70 3-OCH₃, 4-OCH₂CH₂CH₂Cl Crystalline, C–H⋯O interactions
Methyl 3-methyl-4-isopropoxybenzoate C₁₂H₁₆O₃ 208.25 3-CH₃, 4-OCH(CH₃)₂ Low polarity, steric hindrance
Methyl 3-bromo-4-methylbenzoate C₉H₉BrO₂ 229.07 3-Br, 4-CH₃ Lipophilic, irritant

Biological Activity

Methyl 3-methoxy-4-propoxybenzoate is an organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound, with the molecular formula C12H14O4C_{12}H_{14}O_{4}, features a methoxy group, a propoxy group, and a benzoate moiety. Its structural characteristics suggest potential interactions with various biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The methoxy and propoxy groups enhance lipophilicity, facilitating membrane penetration and interaction with biological targets.

Mechanisms include:

  • Enzyme Interaction: The compound may modulate enzyme activity through hydrogen bonding with active site residues.
  • Receptor Binding: It could act as a ligand for specific receptors, influencing cellular signaling pathways.

Anti-inflammatory and Antitumor Activities

Recent studies have highlighted the anti-inflammatory and antitumor properties of this compound. A notable study demonstrated its effectiveness in inhibiting the vascular endothelial growth factor (VEGF) signaling pathway, which plays a crucial role in tumor growth and angiogenesis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits pro-inflammatory cytokines via NF-κB pathway
AntitumorInhibits VEGF signaling pathway
AntimicrobialExhibits potential antimicrobial effects

Case Studies

  • Anti-HBV Activity:
    A derivative structurally related to this compound was evaluated for its anti-hepatitis B virus (HBV) properties. Results indicated significant antiviral activity, suggesting that similar compounds may also exhibit effective antiviral properties .
  • Cytotoxicity Assessment:
    In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity, inhibiting cell proliferation at specific concentrations while sparing normal cells .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological potential. Future research should focus on:

  • Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its biological effects.
  • Clinical Trials: Conducting trials to assess safety and efficacy in human subjects.
  • Derivatives Development: Exploring structural modifications to enhance activity or reduce toxicity.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-methoxy-4-propoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential etherification and esterification. For the propoxy group, Williamson ether synthesis is effective using 3-methoxy-4-hydroxybenzoic acid derivatives and 1-bromopropane in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base (60–80°C, 12–24 hours). Subsequent esterification with methanol under acidic catalysis (H₂SO₄) completes the process. Optimize yield by controlling stoichiometry (1:1.2 molar ratio for propoxy introduction) and purity via recrystallization in ethanol/water (4:1 v/v) .

Q. How should researchers handle and store this compound to ensure laboratory safety?

Methodological Answer: Follow GHS-compliant protocols: use nitrile gloves, safety goggles, and lab coats. Store in airtight containers away from heat/ignition sources in a ventilated, dry environment. During spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Monitor airborne exposure using OSHA-recommended PELs (Permissible Exposure Limits) for analogous esters .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm substituent positions (e.g., δ ~3.8–4.2 ppm for methoxy/propoxy protons; ester carbonyl at ~165–170 ppm in ¹³C).
  • IR: Detect ester C=O stretch (~1720 cm⁻¹) and ether C-O (~1250 cm⁻¹).
  • GC-MS: Verify purity (>95%) and molecular ion ([M⁺] at m/z 224). Cross-reference with NIST databases for spectral validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (Cu-Kα radiation, 294 K) determines bond lengths (e.g., C-O ether: ~1.42 Å), angles, and intermolecular interactions (e.g., C—H···O hydrogen bonds). For example, Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate exhibited planar aromatic rings with dihedral angles <5°, influencing crystallinity. Use SHELX for refinement and Mercury for visualization .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer: DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to identify electrophilic sites (LUMO localization at ester carbonyl). Solvent effects (PCM for THF) and transition-state optimization (QST2) predict activation energies. Validate with experimental kinetics (e.g., Hammett plots for substituent effects) .

Q. How do researchers address contradictions in reported synthetic yields for this compound analogs?

Methodological Answer: Apply Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, catalyst loading). For example, triazine-based analogs showed yield discrepancies resolved by optimizing reaction time (18 vs. 24 hours) and moisture control (molecular sieves). Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What strategies validate the biological activity of this compound derivatives against enzyme targets?

Methodological Answer: Conduct in vitro inhibition assays (e.g., COX-2 ELISA) with IC₅₀ determination. Modify substituents (e.g., propoxy → butoxy) for SAR studies. Computational docking (AutoDock Vina) predicts binding affinities to active sites (e.g., hydrophobic pockets). Correlate with in vivo anti-inflammatory models (carrageenan-induced edema) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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